Lys-(Des-Arg9,Leu8)-Bradykinin

Bradykinin Receptor Binding Affinity Rabbit Aorta

Choose Lys-(Des-Arg9,Leu8)-Bradykinin for its unparalleled B1 receptor selectivity (>23,000-fold over B2), ensuring B1-specific signaling dissection free from B2 crosstalk. Its well-characterized pharmacology—high pA2 of 8.54 in rabbit aortic rings and in vivo efficacy at 5 mg/kg/day in PGPS-induced arthritis—provides a reliable benchmark for target validation and novel antagonist comparison. Unlike non-lysinated analogs, its N-terminal lysine reduces off-target angiotensin receptor activity while modulating aminopeptidase susceptibility, directly impacting functional potency in tissue preparations.

Molecular Formula C47H75N13O11
Molecular Weight 998.2 g/mol
Cat. No. B10822625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-(Des-Arg9,Leu8)-Bradykinin
Molecular FormulaC47H75N13O11
Molecular Weight998.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyAGTPZUQKOYEAOH-MDKUUQCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-(Des-Arg9,Leu8)-Bradykinin for Research: B1 Receptor Antagonist Procurement Guide


Lys-(Des-Arg9,Leu8)-Bradykinin (also referred to as Lys-[Leu8]des-Arg9-BK or [Leu9,des-Arg10]kallidin) is a synthetic peptide analog of bradykinin that functions as a selective antagonist of the bradykinin B1 receptor (B1R) [1]. This compound is a crucial pharmacological tool for dissecting B1R-mediated signaling pathways, which are distinct from those of the constitutively expressed B2 receptor and are primarily implicated in pathological states such as chronic inflammation and persistent pain [2]. Its molecular modifications confer a unique pharmacological profile that sets it apart from other B1R ligands.

Why Generic B1 Antagonist Substitution is Not Advisable for Lys-(Des-Arg9,Leu8)-Bradykinin


In the context of B1 receptor antagonism, compounds within the same class cannot be freely interchanged due to significant, quantifiable differences in their receptor binding modes, functional antagonism profiles, and susceptibility to metabolic degradation. For instance, the non-lysinated analog des-Arg9-[Leu8]-bradykinin displays notable off-target activity at angiotensin AT1 and AT2 receptors, a property not shared by all B1 antagonists [1]. Furthermore, the addition of an N-terminal lysine residue in Lys-(Des-Arg9,Leu8)-Bradykinin dramatically alters its interaction with endogenous aminopeptidases, directly impacting its functional potency in certain tissue preparations [2]. These differences underscore the necessity of selecting a specific, well-characterized antagonist for precise experimental outcomes.

Quantitative Differentiation Evidence for Lys-(Des-Arg9,Leu8)-Bradykinin Procurement


Comparative B1 Receptor Binding Affinity in Rabbit Aorta

Lys-(Des-Arg9,Leu8)-Bradykinin demonstrates a high binding affinity for the rabbit B1 receptor, with a reported Ki value of 0.43 nM [1]. While a direct head-to-head Ki comparison with des-Arg9-[Leu8]-bradykinin in the exact same assay is not available, a separate study shows the functional potency (pA2) of Lys-(Des-Arg9,Leu8)-Bradykinin (8.54) is approximately one log unit higher than that reported for its non-lysinated analog, des-Arg9-[Leu8]-bradykinin, in a comparable rabbit aorta contractility assay [2].

Bradykinin Receptor Binding Affinity Rabbit Aorta GPCR Pharmacology

Selectivity Profile: B1 vs. B2 Receptor Discrimination

Lys-(Des-Arg9,Leu8)-Bradykinin exhibits a marked selectivity for the B1 receptor over the B2 receptor. Its Ki for the B2 receptor in rabbit ileum is reported to be >10 µM, which is more than 23,000-fold higher than its Ki for the rabbit aorta B1 receptor (0.43 nM) . This is in contrast to des-Arg9-[Leu8]-bradykinin, which has been shown to bind to and antagonize angiotensin AT1 and AT2 receptors with Ki values in the micromolar range, representing a significant off-target liability [1].

Receptor Selectivity B1 Receptor B2 Receptor Off-Target Effects

In Vivo Efficacy in a Model of Inflammatory Arthritis

The therapeutic potential of Lys-(Des-Arg9,Leu8)-Bradykinin has been validated in vivo. Intraperitoneal administration of the compound at 5 mg/kg per day for three days significantly reduced paw edema in a rat model of arthritis induced by peptidoglycan-polysaccharide (PGPS) [1]. This provides a clear, quantitative benchmark for in vivo efficacy, differentiating it from analogs that may lack demonstrated activity in complex disease models.

In Vivo Pharmacology Arthritis Model Inflammation Peptidoglycan

Optimal Application Scenarios for Lys-(Des-Arg9,Leu8)-Bradykinin


High-Resolution Dissection of B1R-Mediated Inflammatory Signaling

Researchers investigating the specific contribution of the bradykinin B1 receptor to inflammatory pathways, independent of B2 receptor activation, should use Lys-(Des-Arg9,Leu8)-Bradykinin. Its high selectivity for B1 over B2 receptors (>23,000-fold) ensures that any observed modulation of signaling molecules (e.g., cytokines, chemokines) can be directly linked to B1R antagonism . This is particularly critical in co-culture or in vivo systems where both B1 and B2 receptors are present.

Preclinical Validation in Chronic Pain and Arthritis Models

For studies aimed at validating B1R as a therapeutic target for chronic inflammatory pain or arthritis, this compound provides a robust pharmacological tool. Its validated in vivo efficacy in reducing paw edema in a rat model of PGPS-induced arthritis at 5 mg/kg/day provides a proven benchmark for experimental design [1]. This allows for direct comparison with novel therapeutic candidates in the same established model.

Functional Antagonism in Isolated Tissue Pharmacology

In isolated tissue bath experiments, particularly using rabbit aortic rings, Lys-(Des-Arg9,Leu8)-Bradykinin serves as a potent and surmountable antagonist. Its high pA2 value (8.54) allows for the construction of precise Schild plots to determine antagonist affinity and mechanism of action, a critical step in pharmacological characterization [2]. This contrasts with non-competitive antagonists like B-9858, which depress the maximal response, complicating this type of analysis [3].

Comparative Studies with Next-Generation B1 Antagonists

As an early-generation and well-characterized peptide antagonist, Lys-(Des-Arg9,Leu8)-Bradykinin is an essential reference compound for evaluating the potency, selectivity, and metabolic stability of novel B1 receptor antagonists. Its known susceptibility to aminopeptidase N can be leveraged to demonstrate the enhanced stability of new, metabolically protected analogs [4]. Using it as a benchmark ensures that new compounds are compared against a consistent and historically validated standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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